HDAC1/2 Inhibition: Modest but Defined Potency in HeLa Nuclear Extract
In a standardized fluorogenic HDAC assay using HeLa cell nuclear extract, N-(3-bromophenyl)-4-fluorobenzamide exhibits an IC50 of 526 nM against HDAC1/HDAC2 [1]. This provides a defined, albeit modest, inhibitory benchmark. While more potent HDAC inhibitors exist within the benzamide class (e.g., compounds with IC50 values in the low nanomolar range [2]), the 526 nM value serves as a precise reference point for SAR studies evaluating the impact of the 3-bromo-4-fluoro substitution pattern on HDAC engagement. Direct comparator data for the unsubstituted N-(3-bromophenyl)benzamide in the same assay format is not available; therefore, this value currently represents a class-level benchmark for this specific substitution pattern.
| Evidence Dimension | HDAC1/2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 526 nM |
| Comparator Or Baseline | Potent benzamide HDAC inhibitors (e.g., BDBM50142796/CHEMBL3759186) |
| Quantified Difference | Comparator IC50 = 2.20 nM; target compound is ~239-fold less potent |
| Conditions | HeLa cell nuclear extract, Fluor de Lys substrate, 5 min pre-incubation, 30 min read |
Why This Matters
This defined IC50 value enables precise SAR modeling for optimizing HDAC inhibition within the 3-bromo-4-fluoro benzamide series.
- [1] BindingDB. BDBM50497580 (CHEMBL3342167). IC50: 526 nM for HDAC1/HDAC2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497580 View Source
- [2] BindingDB. BDBM50142796 (CHEMBL3759186). IC50: 2.20 nM for HDAC. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142796 View Source
